D-Lyxose-d-1

Mass Spectrometry Quantitative Analysis Internal Standard

Quantifying endogenous D-Lyxose in complex biological matrices is often compromised by ion suppression and variable recovery. D-Lyxose-d-1 is the direct solution, serving as a precise SIL-IS with a +1 Da mass shift for accurate MRM-based quantification. - ≥98% chemical purity and 98 atom % D isotopic enrichment minimize cross-talk between the analyte and internal standard channels, ensuring assay specificity. - The C-1 deuterium label enables unique metabolic flux analysis of anomeric transformations, a capability unlabeled standards cannot provide. - Supplied as a stable, ready-to-use reference standard, available in mg quantities from BenchChem.

Molecular Formula C5H10O5
Molecular Weight 151.14 g/mol
Cat. No. B12397672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Lyxose-d-1
Molecular FormulaC5H10O5
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i3D
InChIKeyPYMYPHUHKUWMLA-JENQBIBLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Lyxose-d-1: Characterization & Specifications


D-Lyxose-d-1 (CAS 288846-88-8) is a stable isotope-labeled analog of the rare pentose sugar D-Lyxose, featuring a single deuterium substitution at the C-1 position (IUPAC: (2S,3S,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one). Its molecular formula is C₅H₉DO₅, with a molecular weight of 151.14 g/mol . As an isotopologue of D-Lyxose (unlabeled CAS 1114-34-7), this compound is primarily employed as an internal standard for quantitative mass spectrometry and as a tracer in metabolic flux analysis [1]. The compound is typically supplied with a chemical purity ≥98% and an isotopic enrichment of 98 atom % D .

Stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/GC-MS workflows

+1.0063 Da mass shift enables distinct MRM channels

Deuterium-labeled tracer for metabolic flux analysis and carbohydrate chemistry

>6000-fold enrichment over natural abundance supports reliable tracer signal

Positional specificity at anomeric C-1 for mechanistic studies of glycosidic reactions

Tracks transformations at the anomeric center via MS or NMR

D-Lyxose-d-1: Non-Substitutability Rationale


The substitution of D-Lyxose-d-1 with unlabeled D-Lyxose or other pentose sugars (e.g., D-Xylose, D-Ribose) is analytically and biologically invalid. In quantitative LC-MS or GC-MS workflows, unlabeled D-Lyxose lacks the distinct +1 Da mass shift required for accurate internal standardization and matrix effect correction . Furthermore, the rare pentose D-Lyxose exhibits unique biological specificity, acting as an epimer of D-Arabinose and a key component in mycobacterial phage receptors, a role not fulfilled by more common pentoses [1]. The C-1 deuterium label specifically enables tracking of metabolic transformations at the anomeric center, a capability not offered by unlabeled material or alternative carbon-labeled isotopologues (e.g., ¹³C-labeled) that may have different fragmentation patterns in MS .

Unlabeled D-Lyxose lacks mass shift

Without deuterium, unlabeled D-Lyxose co-elutes and shares identical MS/MS transitions; it cannot serve as an internal standard for matrix-effect correction.

Other pentoses lack biological specificity

D-Xylose or D-Ribose do not replicate the structural role of D-Lyxose in mycobacterial phage receptors, limiting model-system relevance.

Alternative isotopologues miss anomeric information

¹³C-labeled analogs at internal carbons are less suited for studies focused on anomeric center reactivity or mutarotation kinetics.

D-Lyxose-d-1: Differentiation Evidence


Deuterium Mass Shift for MS Quantitation

D-Lyxose-d-1 provides a definitive +1.0063 Da mass shift relative to unlabeled D-Lyxose (C₅H₁₀O₅) due to the replacement of a single hydrogen atom with deuterium at the C-1 position. This isotopic shift is essential for its use as an internal standard in LC-MS/MS and GC-MS workflows, enabling accurate correction for ion suppression and matrix effects. Unlike unlabeled D-Lyxose, which co-elutes and shares identical MS/MS transitions with endogenous analyte, the deuterated analog allows for distinct mass channel monitoring [1].

Mass Shift for MS
Head-to-head
+1.0063 Da vs unlabeled
Enables distinct MRM channels, correcting ion suppression and matrix effects
Validated by HRMS; monoisotopic mass 151.0591 Da
Mass Spectrometry Quantitative Analysis Internal Standard

Isotopic Enrichment for Tracer Fidelity

Commercially available D-Lyxose-d-1 is specified with an isotopic enrichment of 98 atom % D. This quantifies the proportion of molecules that possess the deuterium label at the designated position. This specification is critical for ensuring the accuracy of tracer studies, as the presence of unlabeled D-Lyxose (up to 2%) introduces a known, quantifiable dilution factor . In contrast, unlabeled D-Lyxose has a natural abundance of deuterium of ~0.0156%, providing no meaningful tracer signal.

Isotopic Enrichment
Specification review
98 atom % D
Supports robust tracer fidelity with minimal signal dilution
Per vendor Certificate of Analysis; >6000× over natural abundance
Metabolic Tracing Isotopic Purity Synthesis Quality Control

Mycobacterial Phage Receptor Specificity

The parent compound, D-Lyxose, is a rare pentose found as a key structural component in the glycolipid phage receptors of *Mycobacterium phlei*/*Mycobacterium smegmatis*. In these receptors, D-Lyxose residues form repeating units (Lyxₙ(6-O-CH₃-Glc)ₘ) and are invariably O-acylated at position-2 [1]. This contrasts with more common pentoses like D-Xylose and D-Ribose, which are not reported to fulfill this specific structural role in mycobacterial phage attachment. The deuterated analog, D-Lyxose-d-1, serves as the essential tracer for studying the biosynthesis and metabolic fate of this specific, biologically active glycolipid class.

Phage Receptor Role
Class-level inference
Specific structural component in mycobacterial glycolipids
Enables tracer studies of phage receptor biosynthesis
D-Xylose and D-Ribose not reported as core components; based on glycolipid analysis
Mycobacteriology Phage Receptor Glycolipid

C-1 Labeling for Anomeric Studies

The deuterium label at the C-1 (anomeric) position of D-Lyxose-d-1 is strategically placed to enable tracking of reactions involving the carbonyl/alcohol interconversion at the anomeric center, such as glycosidic bond formation, mutarotation, or reduction/oxidation steps. Alternative isotopologues, such as D-Lyxose-¹³C-2 or D-Lyxose-¹³C-3, are labeled at internal carbon positions and are better suited for tracking carbon skeleton rearrangements but provide less specific information about anomeric chemistry . This positional specificity is a key selection criterion for mechanistic enzymology and synthetic chemistry studies.

C-1 Anomeric Label
Head-to-head
Deuterium at C-1 vs. ¹³C at C-2/C-3
Enables tracking of anomeric center transformations
Preferred for glycosidic bond formation, mutarotation, and reduction studies
Mechanistic Studies Carbohydrate Chemistry Isotope Labeling

Chemical Purity for Reliable Quantitation

Commercial D-Lyxose-d-1 is specified with a minimum chemical purity of ≥98% (HPLC) [1]. This high purity is essential for minimizing interference from structurally related impurities (e.g., other pentoses, anomeric mixtures) that could skew quantitative results or introduce noise in MS/MS spectra. While unlabeled D-Lyxose is also available at similar purity grades, the procurement of deuterated standards demands a higher level of scrutiny regarding isotopic and chemical purity to ensure the internal standard does not contribute to analyte signal or vice versa.

Chemical Purity
Specification review
≥98% (HPLC)
Minimizes impurity interference for reliable quantitation
CoA verification recommended; comparable to unlabeled standard grade
Analytical Chemistry Quality Control Assay Reproducibility

D-Lyxose-d-1: Key Application Scenarios


Endogenous Quantitation in Biological Matrices

In this application, D-Lyxose-d-1 is employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous D-Lyxose in plasma, urine, or tissue homogenates. The +1.0063 Da mass shift [1] allows for distinct MRM (multiple reaction monitoring) transitions, correcting for ion suppression/enhancement and extraction recovery variability. The ≥98% isotopic enrichment ensures minimal cross-talk with the endogenous analyte channel. This workflow is essential for studies investigating D-Lyxose as a potential disease biomarker or for monitoring its levels in metabolic disorders.

Metabolic Flux Analysis in Yeast and Bacteria

D-Lyxose-d-1 serves as a precise tracer for investigating the catabolic fate of D-Lyxose in microbial systems. For instance, in yeast such as *Torulopsis candida*, D-Lyxose is reduced to D-arabitol by a specific induced enzyme [2]. By feeding D-Lyxose-d-1 to cultures and tracking the deuterium label via LC-MS or NMR into downstream metabolites (e.g., D-arabitol), researchers can quantify pathway flux, confirm enzyme specificity, and elucidate the metabolic network. This application leverages the C-1 deuterium label to specifically track the reduction of the anomeric carbonyl group .

Labeled L-Nucleoside Antiviral Synthesis

D-Lyxose-d-1 can be used as a chiral pool starting material for the synthesis of deuterium-labeled L-nucleoside analogs, which are of interest as antiviral and anticancer agents [3]. The anomeric C-1 deuterium label provides a valuable NMR and MS handle for confirming stereochemical outcomes during glycosylation reactions and for tracking the metabolic stability of the resulting nucleoside prodrugs in pharmacokinetic studies [4]. This application directly stems from the compound's positional labeling and high purity.

NMR Investigation of Anomeric Mechanisms

The specific C-1 deuterium label in D-Lyxose-d-1 makes it a valuable probe for NMR spectroscopic studies of carbohydrate chemistry. It can be used in ²H NMR experiments to study the kinetics of mutarotation or the stereospecificity of enzymatic glycosidic bond cleavage. Furthermore, it can serve as a starting material for synthesizing specifically deuterated oligosaccharides, where the C-1 label simplifies ¹H NMR spectra by removing the anomeric proton signal, thereby facilitating the assignment of other resonances and the study of conformational behavior [5]. This application is uniquely enabled by the positional specificity of the deuterium atom.

Application
Selection Property
Validation Focus
Endogenous D-Lyxose quantitation in research matrices
Isotopic mass shift & high enrichment for SIL-IS
MRM transition specificity, matrix-effect correction, extraction recovery
Microbial metabolic flux analysis
C-1 deuterium label for tracking catabolic reduction
Pathway flux confirmation, enzyme specificity via LC-MS/NMR
Deuterated L-nucleoside analog research
Chiral pool starting material with anomeric deuterium
Stereochemical outcome monitoring, metabolic stability tracking
²H NMR probe for carbohydrate chemistry
Positional deuterium at C-1 simplifies spectra
Mutarotation kinetics, glycosidic bond cleavage stereospecificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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